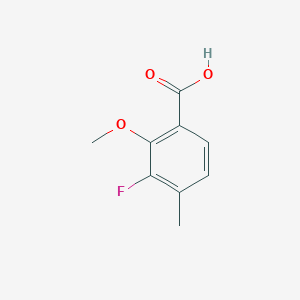

3-Fluoro-2-methoxy-4-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoro-2-methoxy-4-methylbenzoic acid is a fluorinated benzoic acid building block . It is an aryl fluorinated building block . It is used as an intermediate in the preparation of APIs .

Synthesis Analysis

The fluoride substituent in 3-Fluoro-2-methoxy-4-methylbenzoic acid enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . It can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . Furthermore, it can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction . Additionally, it can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications .Molecular Structure Analysis

The molecular formula of 3-Fluoro-2-methoxy-4-methylbenzoic acid is C8H7FO3 . The molecular weight is 170.14 g/mol .Chemical Reactions Analysis

As mentioned in the synthesis analysis, 3-Fluoro-2-methoxy-4-methylbenzoic acid can undergo various reactions, including Fischer esterification, transformation into benzoyl chloride using thionyl chloride, and modification into hydrazide .Physical And Chemical Properties Analysis

3-Fluoro-2-methoxy-4-methylbenzoic acid is a solid . Its melting point is between 211 °C and 213 °C .Relevant Papers Several papers have been retrieved that mention 3-Fluoro-2-methoxy-4-methylbenzoic acid. These include studies on dibenzylamines as inhibitors of Venezuelan Euinine encephalitis virus , synthesis, characterization, and pharmacological screening of new 1,3,4-oxadiazole derivatives possessing 3-fluoro-4-methoxyphenyl moiety , and synthesis and evaluation of novel ligustrazine derivatives as multi-targeted inhibitors for the treatment of Alzheimer’s disease .

Scientific Research Applications

Intermediate in the Preparation of APIs

This compound is used as an intermediate in the preparation of Active Pharmaceutical Ingredients (APIs). It has been specifically used in the synthesis of drugs for the treatment of Alzheimer’s disease .

Nucleophilic Aromatic Substitution

The fluoride substituent in the compound enables nucleophilic aromatic substitution. This property is useful in various chemical reactions and synthesis processes .

Fischer Esterification

3-Fluoro-4-methoxybenzoic acid can undergo Fischer esterification, affording esters with ligustrazine moiety. This process is particularly useful in the development of treatments for Alzheimer’s disease .

Transformation into Benzoyl Chloride

This compound can be transformed into benzoyl chloride using thionyl chloride. This enhances its reactivity, providing a platform for Friedel-Craft acylation reaction .

Synthesis of Hydrazide

3-Fluoro-4-methoxybenzoic acid can be modified into hydrazide. This is used in the synthesis of oxadiazoles, which have antimicrobial applications .

GC-MS Detection of Metabolites

This compound has been used in the GC-MS detection of metabolites from cell cultures containing 6-fluoro-3-methylphenol .

Mechanism of Action

Target of Action

3-Fluoro-2-methoxy-4-methylbenzoic acid is a fluorinated benzoic acid derivative that is primarily used as an intermediate in the preparation of active pharmaceutical ingredients (APIs) for the treatment of Alzheimer’s disease

Mode of Action

The fluoride substituent in 3-Fluoro-2-methoxy-4-methylbenzoic acid enables nucleophilic aromatic substitution, with most of the reactivity centered on the carboxylic group . This compound can undergo various reactions, including Fischer esterification, which affords esters with a ligustrazine moiety for the treatment of Alzheimer’s disease .

Biochemical Pathways

Given its use in the synthesis of apis for alzheimer’s disease, it is likely that it impacts the biochemical pathways related to the pathogenesis of this disease .

Result of Action

The molecular and cellular effects of 3-Fluoro-2-methoxy-4-methylbenzoic acid’s action are likely to be related to its role as an intermediate in the synthesis of APIs for Alzheimer’s disease . The specific effects would depend on the final drug formulation and its interaction with the target biochemical pathways.

properties

IUPAC Name |

3-fluoro-2-methoxy-4-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-5-3-4-6(9(11)12)8(13-2)7(5)10/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIPXQHISUUFEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-methoxy-4-methylbenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6336513.png)

![5,7-Dihydro-pyrrolo[3,4-b]pyridine-3,6-dicarboxylic acid 6-t-butyl ester 3-methyl ester](/img/structure/B6336534.png)

![Bis-Boc-Aoa, {[Bis(t-Butyloxycarbonyl)amino]oxy}acetic acid monohydrat](/img/structure/B6336547.png)